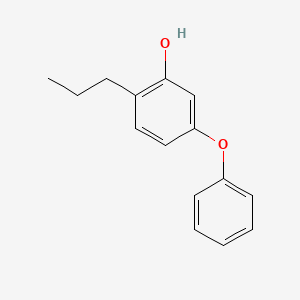
Phenol, 5-phenoxy-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 5-phenoxy-2-propyl- is a phenolic compound characterized by the presence of a hydroxyl group directly attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, 5-phenoxy-2-propyl- can be synthesized through several laboratory methods. One common method involves the hydrolysis of phenolic esters or ethers . Another approach is the reduction of quinones . These methods typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes. For example, the synthesis of phenolic resins involves the reaction of phenol with formaldehyde under acidic or basic conditions . The choice of catalyst and reaction conditions can significantly impact the yield and properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 5-phenoxy-2-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Phenolic compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenolic compounds can lead to the formation of quinones, while reduction can yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
Phenol, 5-phenoxy-2-propyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenolic compounds involves several pathways:
Proteolytic Activity: Phenol is a potent proteolytic agent that dissolves tissue on contact via proteolysis.
Antioxidant Activity: Phenolic compounds exert their protective activities through mechanisms such as hydrogen atom transfer (HAT), electron transfer-proton transfer (SETPT), and sequential proton loss-electron transfer (SPLET).
Vergleich Mit ähnlichen Verbindungen
Phenol, 5-phenoxy-2-propyl- can be compared with other phenolic compounds:
Similar Compounds: Hydroxybenzoic acids, phenolic aldehydes, acetophenone, phenylacetic acids, phenylethanoid, cinnamic acids, and cinnamyl aldehydes.
Uniqueness: The unique structure of phenol, 5-phenoxy-2-propyl- imparts specific chemical properties and reactivity, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of phenol, 5-phenoxy-2-propyl-, researchers can harness its potential for scientific and industrial advancements.
Eigenschaften
CAS-Nummer |
194793-00-5 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
5-phenoxy-2-propylphenol |
InChI |
InChI=1S/C15H16O2/c1-2-6-12-9-10-14(11-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3 |
InChI-Schlüssel |
SKILNKBKUGPPGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(C=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


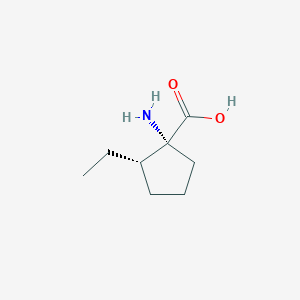
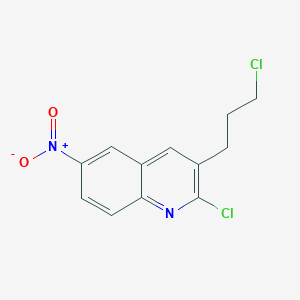

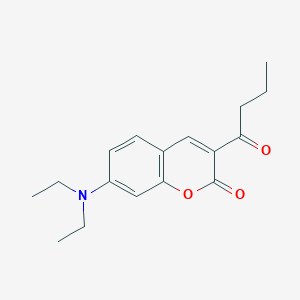
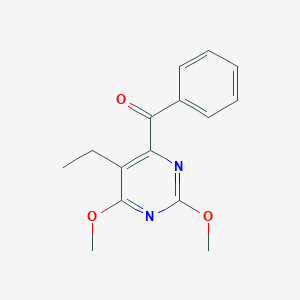

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
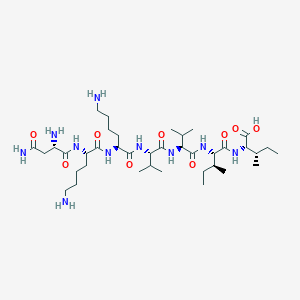


![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

